molecular formula C7H12N2O3S B12226637 N-(1,1-dioxidotetrahydrothiophen-3-yl)aziridine-1-carboxamide CAS No. 321580-45-4

N-(1,1-dioxidotetrahydrothiophen-3-yl)aziridine-1-carboxamide

Cat. No.: B12226637
CAS No.: 321580-45-4
M. Wt: 204.25 g/mol
InChI Key: LNLPJNYIEXERQK-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)aziridine-1-carboxamide is a heterocyclic compound featuring a sulfone-functionalized tetrahydrothiophene ring linked to an aziridine-carboxamide moiety.

Properties

CAS No.

321580-45-4

Molecular Formula

C7H12N2O3S

Molecular Weight

204.25 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)aziridine-1-carboxamide

InChI

InChI=1S/C7H12N2O3S/c10-7(9-2-3-9)8-6-1-4-13(11,12)5-6/h6H,1-5H2,(H,8,10)

InChI Key

LNLPJNYIEXERQK-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)N2CC2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Aziridinecarboxamide, N-(tetrahydro-1,1-dioxido-3-thienyl)- typically involves the following steps:

    Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.

    Attachment of the Tetrahydro-1,1-dioxido-3-thienyl Group: This step involves the reaction of the aziridine intermediate with a suitable thiol or sulfone derivative to introduce the tetrahydro-1,1-dioxido-3-thienyl group.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

1-Aziridinecarboxamide, N-(tetrahydro-1,1-dioxido-3-thienyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfone group to a thiol or sulfide.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring, leading to ring-opening and formation of new compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols .

Scientific Research Applications

1-Aziridinecarboxamide, N-(tetrahydro-1,1-dioxido-3-thienyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Aziridinecarboxamide, N-(tetrahydro-1,1-dioxido-3-thienyl)- involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights structurally related compounds in a patent for imidazo[4,5-b]pyridine derivatives, including N-(3-chloro-4-fluorophenyl)-2-(((1,1-dioxidotetrahydrothiophen-3-yl)methyl)amino)-N’-hydroxy-1H-imidazo[4,5-b]pyridine-7-carboximidamide . While this compound shares the 1,1-dioxidotetrahydrothiophen-3-yl group with the target molecule, key differences lie in the core scaffold and functional groups (Table 1).

Table 1: Structural and Functional Comparison

Feature N-(1,1-dioxidotetrahydrothiophen-3-yl)aziridine-1-carboxamide Patent Compound (Example 20)
Core Structure Aziridine-carboxamide Imidazo[4,5-b]pyridine
Sulfone Group Position Directly on tetrahydrothiophene ring On tetrahydrothiophene-methyl linker
Bioactive Moieties Aziridine (potential covalent binder) Hydroxyguanidine (metal chelator)
Target Indication Hypothesized for enzyme inhibition Anticancer (HDAC or kinase targeting)

Key Observations:

Reactivity : The aziridine group in the target compound may enable covalent interactions with nucleophilic residues (e.g., cysteine thiols), unlike the patent compound’s hydroxyguanidine group, which is designed for metal coordination .

Synthetic Complexity : The patent compound’s imidazo[4,5-b]pyridine core requires multi-step synthesis, whereas the target molecule’s simpler aziridine structure may allow more straightforward derivatization.

Pharmacokinetic and Pharmacodynamic Considerations

No direct pharmacokinetic data for this compound are available in the provided evidence. However, analogs with sulfone groups (e.g., the patent compound) exhibit improved metabolic stability compared to non-sulfonated counterparts due to reduced susceptibility to oxidative metabolism . The aziridine’s ring strain may predispose the compound to rapid hydrolysis in vivo, necessitating prodrug strategies for therapeutic applications.

Biological Activity

N-(1,1-Dioxidotetrahydrothiophen-3-yl)aziridine-1-carboxamide, also known as 1-Aziridinecarboxamide, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.

  • Molecular Formula : C6H11NO2S
  • Molecular Weight : 161.22 g/mol
  • CAS Number : 321580-45-4

The compound features a tetrahydrothiophene ring and an aziridine moiety, which contribute to its reactivity and biological interactions. The structural formula allows it to participate in various chemical reactions, including oxidation and nucleophilic substitutions, which can lead to the formation of bioactive derivatives.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as enzymes and receptors. The aziridine ring acts as an electrophile, allowing it to react with nucleophilic sites on proteins, potentially inhibiting enzyme activity or modifying receptor functions. This mechanism underlies its potential therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related thioether derivatives have demonstrated their effectiveness against various bacterial strains:

CompoundMIC (µg/mL)Activity Against
11b11.20A549 (Lung Cancer)
11c15.73A549 (Lung Cancer)
13b59.61A549 (Lung Cancer)
14b27.66A549 (Lung Cancer)

The above data illustrates the cytotoxic effects of these derivatives on lung cancer cell lines, suggesting that this compound may have similar or enhanced activity against cancer cells.

Enzyme Inhibition

Inhibition studies have shown that related compounds can act as inhibitors of specific enzymes involved in lipid metabolism, such as DGAT2 (Diacylglycerol O-acyltransferase 2). This inhibition is crucial for developing treatments for metabolic disorders and obesity-related conditions.

Synthesis and Evaluation

A study published in PubMed detailed the synthesis of novel thioether derivatives and their biological evaluation. The synthesized compounds were assessed for their antioxidant and cytotoxic activities against various cancer cell lines:

  • Cytotoxicity : Compounds demonstrated varying degrees of cytotoxicity with IC50 values indicating significant potential for further development into anticancer agents.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins. These studies suggest that the compound can effectively bind to active sites of enzymes critical for cancer cell proliferation.

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